molecular formula C12H13F2NO4S B13725206 3-((4,4-Difluoropiperidin-1-yl)sulfonyl)benzoic acid

3-((4,4-Difluoropiperidin-1-yl)sulfonyl)benzoic acid

Cat. No.: B13725206
M. Wt: 305.30 g/mol
InChI Key: OUIYOSJGMHNLDM-UHFFFAOYSA-N
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Description

3-((4,4-Difluoropiperidin-1-yl)sulfonyl)benzoic acid is a synthetic compound that has garnered attention in various fields of scientific research. This compound is characterized by the presence of a benzoic acid moiety linked to a difluoropiperidinyl sulfonyl group. Its unique structure makes it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4,4-Difluoropiperidin-1-yl)sulfonyl)benzoic acid typically involves the reaction of 4,4-difluoropiperidine with a suitable benzoic acid derivative. One common method involves the use of trifluoroacetic acid in dichloromethane as a solvent. The reaction is carried out at room temperature for several hours, followed by extraction and purification steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-((4,4-Difluoropiperidin-1-yl)sulfonyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Halogenated or nitrated derivatives of the benzoic acid moiety.

Scientific Research Applications

3-((4,4-Difluoropiperidin-1-yl)sulfonyl)benzoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-((4,4-Difluoropiperidin-1-yl)sulfonyl)benzoic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, potentially inhibiting their activity. The difluoropiperidinyl moiety may enhance the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    3-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid: A potent and selective inhibitor of aldo-keto reductase AKR1C3.

    4-((3,3-Difluoropiperidin-1-yl)sulfonyl)aniline: Another compound with a similar difluoropiperidinyl sulfonyl group.

Uniqueness

3-((4,4-Difluoropiperidin-1-yl)sulfonyl)benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its difluoropiperidinyl moiety enhances its stability and binding affinity, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H13F2NO4S

Molecular Weight

305.30 g/mol

IUPAC Name

3-(4,4-difluoropiperidin-1-yl)sulfonylbenzoic acid

InChI

InChI=1S/C12H13F2NO4S/c13-12(14)4-6-15(7-5-12)20(18,19)10-3-1-2-9(8-10)11(16)17/h1-3,8H,4-7H2,(H,16,17)

InChI Key

OUIYOSJGMHNLDM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(F)F)S(=O)(=O)C2=CC=CC(=C2)C(=O)O

Origin of Product

United States

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